

Application Notes: Pregnanediol as a Non-Invasive Biomarker of Progesterone Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone is an essential steroid hormone crucial for regulating the menstrual cycle and maintaining a healthy pregnancy.[1][2] Traditionally, monitoring progesterone levels has required invasive blood draws to analyze serum concentrations. **Pregnanediol** (Pd), specifically 5β-pregnane-3α,20α-diol, is the major urinary metabolite of progesterone, offering a reliable, non-invasive window into progesterone activity.[3][4] In the body, **pregnanediol** is conjugated in the liver to form **pregnanediol**-3-glucuronide (PdG), a water-soluble compound excreted in the urine.[3][5] Measuring urinary PdG provides a practical and effective method for assessing progesterone status in a variety of clinical and research settings.[3]

Principle of Detection

Progesterone is primarily metabolized in the liver, where it undergoes a series of enzymatic reactions.[1][2] The main pathway involves the reduction of progesterone by 5β-reductase and other enzymes to form **pregnanediol**.[1][3] This **pregnanediol** is then rendered water-soluble through conjugation with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), forming PdG.[6][7] The resulting PdG is excreted from the body via urine. Urinary PdG levels are directly correlated with progesterone production, typically reflecting the average serum progesterone concentration over the preceding 24 hours.[3][5] This makes urinary PdG an excellent integrated measure of progesterone status, smoothing out the pulsatile fluctuations seen in blood.

Key Applications

- Assessment of Ovarian Function and Ovulation: A sustained rise in urinary PdG is a reliable confirmation that ovulation has occurred.[2][3] Monitoring PdG can help identify anovulatory cycles and evaluate the adequacy of the luteal phase, which is critical for fertility.[1][2] Studies have shown that three consecutive days of PdG levels above 5 μg/mL can confirm ovulation with 100% specificity.[8][9][10][11]
- Pregnancy Monitoring: Progesterone is vital for maintaining a healthy pregnancy.[1][12]
 Tracking urinary PdG can offer insights into progesterone production during early pregnancy.
 [3]
- Fertility Awareness-Based Methods (FABM): Urinary hormone testing, including PdG, is used to more accurately identify the fertile and infertile phases of the menstrual cycle for natural family planning.[8][9][10]
- Drug Development and Clinical Research: In drug development, monitoring PdG can help assess the effects of new therapeutic agents on reproductive function and hormonal balance.

Quantitative Data Summary

The following tables provide a summary of typical **pregnanediol** concentrations and their correlation with serum progesterone, compiled from various sources.

Table 1: Typical Urinary **Pregnanediol**-3-Glucuronide (PdG) Levels in Premenopausal Women

Menstrual Cycle Phase	Typical Concentration Range (ng/mg creatinine)	Reference	
Follicular Phase	100 - 300	[13]	
Ovulatory Phase	100 - 300	[13]	
Luteal Phase	2000 - 9000	[13]	
Postmenopausal	60 - 200	[13]	

Note: Ranges can vary based on the specific assay and individual physiology. Creatinine normalization is recommended to account for variations in urine concentration.[14]

Table 2: Correlation of Urinary PdG with Serum Progesterone

Comparison Metric	Details	Finding	Reference
Method Correlation	Urinary PdG vs. Serum Progesterone	Levels in urine correlate well with serum progesterone, providing a reliable reflection of luteal- phase hormone production.	[3][15]
Ovulation Confirmation	Urinary PdG Threshold	A urinary PdG threshold of 5 µg/mL is equivalent to about 10 ng/mL of progesterone in blood for confirming ovulation.	[16]
Alternative to Blood Draw	Urinary PdG/Creatinine Ratio	Measurement of the pregnanediol to creatinine ratio in a single urine sample is the preferred non-invasive method for assessing ovulation.	[14]

Experimental Protocols

Protocol 1: Urinary PdG Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA, a common method for high-throughput screening of urinary PdG.

A. Materials and Reagents

- Commercial Pregnanediol-3-Glucuronide (PdG) ELISA Kit (e.g., from Arbor Assays, Invitrogen, MyBioSource).[6][7][17]
- Microplate reader with a 450 nm filter.
- Precision pipettes and tips.
- · Distilled or deionized water.
- Vortex mixer.
- · Urine collection containers.
- B. Sample Collection and Handling
- Collect first-morning urine samples to ensure consistency.
- Centrifuge samples to remove any sediment.
- Samples can be stored at 4°C for short-term use or frozen at -20°C for long-term storage.
- C. Assay Procedure (Example based on a competitive ELISA kit)
- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[18] Dilute the Wash Buffer and Assay Buffer concentrates to a 1X solution.
- Standard Curve Preparation: Create a serial dilution of the PdG standard provided in the kit to generate a standard curve.
- Sample Loading: Pipette 50 μL of standards and diluted urine samples into the appropriate wells of the antibody-coated microplate.[18]
- Competitive Reaction:
 - Add 25 μL of the PdG-Peroxidase Conjugate to each well.[18]

- Add 25 μL of the primary PdG Antibody to each well (except non-specific binding wells).
 [18]
- The sample's native PdG and the PdG-Peroxidase conjugate will compete for binding to the primary antibody.
- Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a shaker.[7][18]
- Washing: Aspirate the contents of the wells and wash 4-5 times with 1X Wash Buffer to remove unbound reagents.[17][18]
- Substrate Addition: Add 100 μ L of TMB Substrate to each well. This will react with the bound peroxidase conjugate to produce a blue color.[18]
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[17][18]
- Read Absorbance: Immediately read the optical density at 450 nm. The color intensity is inversely proportional to the concentration of PdG in the sample.[17]

D. Data Analysis

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Interpolate the PdG concentration of the samples from the standard curve.
- Normalize the results to creatinine concentration (measured separately) to account for urine dilution.

Protocol 2: Urinary PdG Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers higher specificity and sensitivity for the absolute quantification of PdG.

A. Materials and Reagents

- UHPLC-MS/MS system (e.g., Triple Quadrupole).[19]
- PdG analytical standard and a stable isotope-labeled internal standard (e.g., PDG-¹³C₅).[19]
- Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (LC-MS grade).
- Ammonium Fluoride (NH₄F).
- 96-well plates and autosampler vials.
- B. Sample Preparation ("Dilute and Shoot" Method)
- Pipette 7 μL of urine sample or calibrator into a 1 mL 96-well plate.[19]
- Add 693 μL of a cold 50:50 (v/v) MeOH/H₂O solution containing the internal standard.[19]
- Shake the plate for 10 minutes at 350 rpm.[19]
- The sample is now ready for injection. This simple dilution method avoids timely extraction steps.[20]

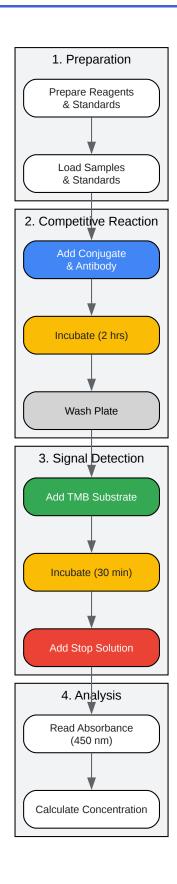
C. LC-MS/MS Analysis

- Chromatographic Separation:
 - Inject 20 μL of the prepared sample onto a C18 column.
 - Use a gradient elution with mobile phase A (e.g., 2 mM NH₄F in water) and mobile phase
 B (e.g., Methanol).[19] A typical run time is around 6 minutes.[19][20]
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

 Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for PdG and the internal standard.

D. Data Analysis

- Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
- Calculate the final concentration in the original urine sample, accounting for the dilution factor.


Visualizations

Click to download full resolution via product page

Caption: Simplified metabolic pathway of progesterone to urinary PdG.

Click to download full resolution via product page

Caption: Experimental workflow for a urinary PdG competitive ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pregnanediol | Rupa Health [rupahealth.com]
- 2. b-Pregnanediol | Rupa Health [rupahealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Pregnanediol Wikipedia [en.wikipedia.org]
- 5. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]
- 6. arborassays.com [arborassays.com]
- 7. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) Invitrogen [thermofisher.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
- 10. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review FACTS About Fertility [factsaboutfertility.org]
- 11. Use of urinary pregnanediol 3-glucuronide to confirm ovulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. a-Pregnanediol | Rupa Health [rupahealth.com]
- 13. b-Pregnanediol (oral progesterone range) Progesterone Metabolites (Urine) DUTCH -Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. Indices of ovulation: comparison of plasma and salivary levels of progesterone with urinary pregnanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progesterone Metabolites (Urine) DUTCH | HealthMatters.io [healthmatters.io]
- 16. researchgate.net [researchgate.net]
- 17. mybiosource.com [mybiosource.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. iris.unito.it [iris.unito.it]

- 20. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Pregnanediol as a Non-Invasive Biomarker of Progesterone Status]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026743#pregnanediol-as-a-non-invasive-biomarker-of-progesterone-status]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com